molecular formula C24H23ClN4O3 B1673237 HhAntag CAS No. 496794-70-8

HhAntag

Cat. No. B1673237
M. Wt: 450.9 g/mol
InChI Key: UBHJFPVTEATUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HhAntag is a specific, potent, and orally active small molecule SMO antagonist of the Hedgehog (Hh) pathway . It has been associated with tumorigenesis in a number of human tissues . HhAntag has been evaluated for its effect on the Hh pathway across a large panel of cancer cell lines .


Molecular Structure Analysis

The molecular weight of HhAntag is 450.92 and its chemical formula is C24H23ClN4O3 . The chemical name is N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide .


Physical And Chemical Properties Analysis

HhAntag is a solid substance . It is insoluble in water but has a solubility of ≥13.3 mg/mL in DMSO and ≥52.3 mg/mL in ethanol with gentle warming .

Scientific Research Applications

Application 1: Suppression of Chondrogenesis

  • Summary of the Application : HhAntag, a Hedgehog Signaling Antagonist, has been found to suppress chondrogenesis and modulate Canonical and Non-Canonical BMP Signaling . Chondrogenesis is the process by which cartilage is formed, and it is crucial for the development of most skeletal elements .
  • Methods of Application or Experimental Procedures : In the study, micromass cultures of limb mesenchymal cells were treated with increasing amounts of the hedgehog inhibitor HhAntag . The drug’s effectiveness in blocking chondrogenesis was monitored by observing alcian blue-positive cartilage nodule formation, gene expression of cartilage marker genes, and reporter activity in Gli1-LacZ cell cultures .
  • Results or Outcomes : HhAntag was found to block chondrogenesis in a dose-dependent manner . It was also found to inhibit not only hedgehog signaling but also modulate canonical (pSmad1/5/8) and non-canonical (pp38) BMP signaling . This suggests that HhAntag could potentially be used as a powerful drug-based strategy to counter ectopic cartilage growth or induce its involution .

Application 2: Inhibition of Sonic Hedgehog Pathway

  • Summary of the Application : HhAntag is an inhibitor of the Sonic Hedgehog (Shh) pathway . The Shh pathway plays a crucial role in the regulation of cell growth, cell fate, and the pattern formation during embryogenesis . Aberrant activation of the Shh pathway has been implicated in a variety of human cancers .
  • Methods of Application or Experimental Procedures : HhAntag is used in concentrations ranging from 0.1 nM to 25 μM to inhibit the proliferation of GNP cells . In vivo, HhAntag (20 or 100 mg/kg) is used to suppress Gli1 mRNA levels, a target of Shh signaling, and increase tumor cell death in a mouse model of Ptc1+/-p53-/- medulloblastoma .
  • Results or Outcomes : HhAntag has been found to effectively inhibit the Sonic Hedgehog pathway, suppress Gli1 mRNA levels, and increase tumor cell death . This suggests that HhAntag could potentially be used as a powerful drug-based strategy to counter the growth of certain types of cancer .

Safety And Hazards

HhAntag is not classified as a hazardous substance or mixture .

properties

IUPAC Name

N-[4-chloro-3-[6-(dimethylamino)-1H-benzimidazol-2-yl]phenyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O3/c1-29(2)16-6-8-21-22(12-16)28-23(27-21)19-11-15(5-7-20(19)25)26-24(30)14-9-17(31-3)13-18(10-14)32-4/h5-13H,1-4H3,(H,26,30)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHJFPVTEATUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432730
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HhAntag

CAS RN

496794-70-8
Record name HhAntag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HhAntag
Reactant of Route 2
Reactant of Route 2
HhAntag
Reactant of Route 3
Reactant of Route 3
HhAntag
Reactant of Route 4
Reactant of Route 4
HhAntag
Reactant of Route 5
HhAntag
Reactant of Route 6
Reactant of Route 6
HhAntag

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.